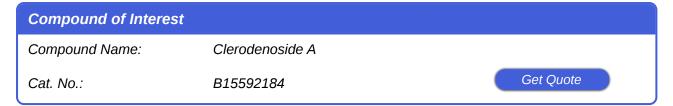


Unveiling the Spectroscopic Signature of Clerodenoside A: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Clerodenoside A**, a phenylethanoid glycoside isolated from various species of the Clerodendrum genus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a centralized resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The structural identity of **Clerodenoside A** has been established through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹³C-NMR Spectroscopic Data of Clerodenoside A

The ¹³C-NMR spectrum of **Clerodenoside A** displays 31 carbon signals. The chemical shifts, recorded in methanol-d₄ (CD₃OD) at 125 MHz, are presented below. These assignments were confirmed by comparison with previously published data.[1]



Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
Aglycone	Glucose Moiety		
1	131.5	1'	104.5
2	117.2	2'	76.2
3	146.2	3'	81.5
4	145.0	4'	71.8
5	116.5	5'	76.0
6	121.2	6'	64.9
α	72.1	Rhamnose Moiety	
β	36.5	1"	102.9
Feruloyl Moiety	2"	72.1	
1""	128.0	3"	72.0
2""	115.0	4"	73.8
3'''	149.2	5"	70.0
4'''	150.1	6"	18.0
5'''	116.5	Acetyl Moieties	
6'''	123.9	2"-OAc (C=O)	172.2
7''' (β')	115.0	2"-OAc (CH ₃)	21.0
8''' (y')	147.9	3"-OAc (C=O)	172.2
9"' (C=O)	168.1	3"-OAc (CH₃)	20.9
3'''-OCH₃	56.5		

Table 2: ¹H-NMR Spectroscopic Data of Clerodenoside A







The ¹H-NMR spectrum provides detailed information about the proton environment in **Clerodenoside A**. The data was recorded in methanol-d₄ (CD₃OD) at 500 MHz.[1]



Proton No.	Chemical Shift (δ) ppm, Multiplicity (J in Hz)	
Aglycone		
H-2	6.69 (d, J=2.0)	
H-5	6.67 (d, J=8.0)	
H-6	6.55 (dd, J=8.0, 2.0)	
Η-α	3.98 (m), 3.70 (m)	
Н-β	2.77 (t, J=7.5)	
Glucose Moiety		
H-1'	4.35 (d, J=8.0)	
H-2'	3.34 (m)	
H-3'	3.55 (m)	
H-4'	4.00 (m)	
H-5'	3.57 (m)	
H-6'a	4.52 (m)	
H-6'b	4.38 (m)	
Rhamnose Moiety		
H-1"	5.20 (d, J=1.5)	
H-2"	3.96 (m)	
H-3"	3.72 (m)	
H-4"	3.42 (m)	
H-5"	3.43 (m)	
H-6"	1.27 (d, J=6.0)	
Feruloyl Moiety		
H-2"	7.05 (d, J=2.0)	



H-5"	6.80 (d, J=8.0)
H-6"	6.56 (dd, J=8.0, 2.0)
Η-β'	6.32 (d, J=16.0)
Н-у'	7.59 (d, J=16.0)
3'''-OCH₃	3.87 (s)
Acetyl Moieties	
2"-OAc	2.07 (s)
3"-OAc	1.98 (s)

Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) Data

While detailed experimental parameters and full spectral images for MS, IR, and UV analysis are found in the original literature, the key findings confirm the molecular formula and the presence of characteristic functional groups. The molecular formula of **Clerodenoside A** has been determined as C₃₁H₄₀O₁₅ based on ESI-MS and NMR spectroscopic data.[1]

Experimental Protocols

The isolation and elucidation of **Clerodenoside A** involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation of Clerodenoside A

The isolation of **Clerodenoside A** is typically performed from the methanolic or ethanolic extracts of the leaves, stems, or roots of Clerodendrum species. A general procedure involves:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., 95% aqueous ethanol).
- Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This often involves column chromatography over silica gel, Sephadex LH-20, MCI gel, and ODS.



 Purification: Final purification is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

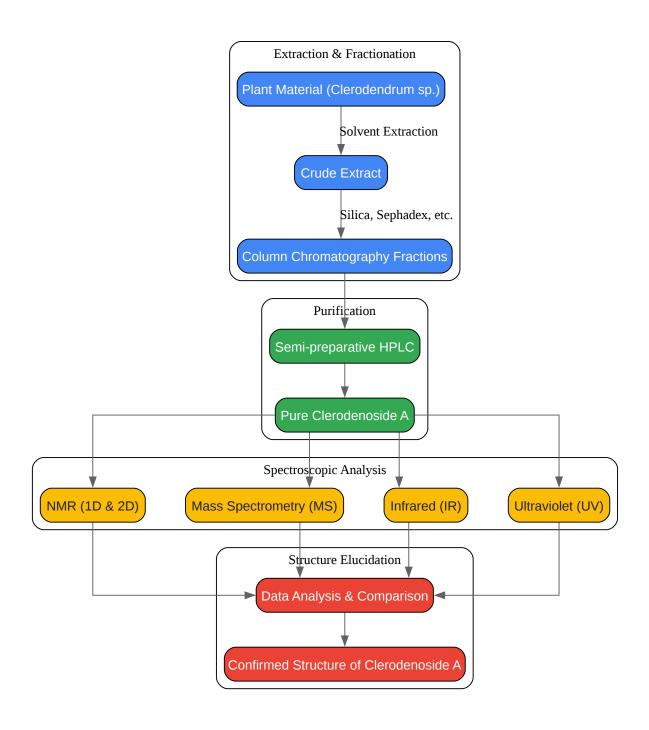
The structural characterization of the purified compound is carried out using the following spectroscopic methods:

- NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H). Chemical shifts are reported in ppm relative to the solvent signal.
- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of the molecule.
- Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds.
- Ultraviolet Spectroscopy: UV spectra are obtained using a UV-Vis spectrophotometer to
 observe the electronic transitions within the molecule, which is particularly useful for
 identifying chromophores like the feruloyl group.

Logical Workflow for Identification

The process of identifying **Clerodenoside A** from a plant extract follows a logical progression from extraction to final structure confirmation. This workflow is visualized in the diagram below.





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Figure 1. Workflow for the isolation and identification of **Clerodenoside A**.



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References

- 1. [Chemical constitutes from Clerodendrum japonicum] PubMed [pubmed.ncbi.nlm.nih.gov]
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